molecular formula C18H16N2O4S B11800060 5-(2-Aminothiazol-4-yl)-2-((4-methoxybenzyl)oxy)benzoic acid

5-(2-Aminothiazol-4-yl)-2-((4-methoxybenzyl)oxy)benzoic acid

Cat. No.: B11800060
M. Wt: 356.4 g/mol
InChI Key: WLBPPKYKTWFQIX-UHFFFAOYSA-N
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Description

5-(2-Aminothiazol-4-yl)-2-((4-methoxybenzyl)oxy)benzoic acid is a synthetic organic compound that features a thiazole ring, an aminothiazole moiety, and a benzoic acid derivative. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminothiazol-4-yl)-2-((4-methoxybenzyl)oxy)benzoic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting from a suitable precursor, such as a halogenated benzene derivative, the thiazole ring can be formed through a cyclization reaction with thiourea.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reduction of a nitro group.

    Attachment of the Methoxybenzyl Group: This step may involve etherification or other coupling reactions to attach the methoxybenzyl group to the benzoic acid core.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.

    Reduction: Reduction reactions could target the nitro group (if present) or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the thiazole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand or catalyst in organic reactions.

    Materials Science:

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could be relevant in drug discovery.

    Antimicrobial Activity: The thiazole ring is a common motif in antimicrobial agents.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting various diseases.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Polymer Science:

Mechanism of Action

The mechanism of action of 5-(2-Aminothiazol-4-yl)-2-((4-methoxybenzyl)oxy)benzoic acid would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The thiazole ring could play a crucial role in binding to the active site of enzymes, while the benzoic acid moiety might enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Aminothiazol-4-yl)-2-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxybenzyl group.

    4-Methoxybenzylthiazole: Lacks the benzoic acid moiety but retains the thiazole and methoxybenzyl groups.

Uniqueness

5-(2-Aminothiazol-4-yl)-2-((4-methoxybenzyl)oxy)benzoic acid is unique due to the combination of its functional groups, which may confer specific biological activities and chemical reactivity not found in similar compounds.

Properties

Molecular Formula

C18H16N2O4S

Molecular Weight

356.4 g/mol

IUPAC Name

5-(2-amino-1,3-thiazol-4-yl)-2-[(4-methoxyphenyl)methoxy]benzoic acid

InChI

InChI=1S/C18H16N2O4S/c1-23-13-5-2-11(3-6-13)9-24-16-7-4-12(8-14(16)17(21)22)15-10-25-18(19)20-15/h2-8,10H,9H2,1H3,(H2,19,20)(H,21,22)

InChI Key

WLBPPKYKTWFQIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CSC(=N3)N)C(=O)O

Origin of Product

United States

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